molecular formula C10H14N2O8-2 B13759117 2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name) CAS No. 67840-47-5

2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)

Cat. No.: B13759117
CAS No.: 67840-47-5
M. Wt: 290.23 g/mol
InChI Key: KCXVZYZYPLLWCC-UHFFFAOYSA-L
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Description

2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate is a complex organic compound with significant applications in various scientific fields. It is known for its chelating properties, which make it useful in binding metal ions. This compound is often used in industrial, medical, and research settings due to its ability to form stable complexes with metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate typically involves the reaction of ethylenediamine with chloroacetic acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization, filtration, and drying to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent to bind metal ions in various chemical reactions and processes.

    Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.

    Industry: The compound is used in industrial processes that require the removal or stabilization of metal ions.

Mechanism of Action

The mechanism of action of 2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple carboxylate and amine groups. These complexes can then participate in various biochemical and chemical processes, influencing the activity and stability of the metal ions.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with similar properties.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a higher affinity for metal ions.

    Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer functional groups.

Uniqueness

2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetate is unique due to its specific structure, which provides a balance between stability and reactivity. Its multiple functional groups allow it to form stable complexes with a wide range of metal ions, making it versatile for various applications.

Properties

IUPAC Name

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXVZYZYPLLWCC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O8-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70274933
Record name AC1L1MF5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67840-47-5
Record name AC1L1MF5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70274933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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